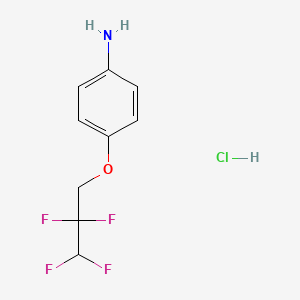

4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride is a chemical compound with the molecular formula C9H10ClF4NO and a molecular weight of 259.63 g/mol . It is commonly used as a versatile small molecule scaffold in research and development . The compound is characterized by the presence of a tetrafluoropropoxy group attached to an aniline moiety, which is further stabilized by the hydrochloride salt form.

Méthodes De Préparation

The synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride typically involves the reaction of 4-nitroaniline with 2,2,3,3-tetrafluoropropanol under suitable conditions to form the intermediate 4-(2,2,3,3-tetrafluoropropoxy)nitrobenzene. This intermediate is then reduced to 4-(2,2,3,3-tetrafluoropropoxy)aniline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Des Réactions Chimiques

4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions typically target the nitro group in the intermediate stage to form the aniline derivative.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration

Applications De Recherche Scientifique

Pharmaceutical Applications

1. CFTR Modulation

One of the most significant applications of 4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride is its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). Research has shown that compounds with similar structures can activate CFTR channels, which are crucial for maintaining fluid secretion in various tissues. Studies indicate that derivatives of this compound can enhance tear fluid secretion in models of dry eye disease, suggesting potential for treating ocular surface disorders .

2. Cognitive Dysfunction Treatment

The compound has been explored in the context of cognitive dysfunction treatment. Specifically, it serves as a precursor in the synthesis of idalopirdine, a drug investigated for its efficacy in treating Alzheimer’s disease and other cognitive disorders. The incorporation of the tetrafluoropropoxy group is believed to enhance the pharmacological profile of the resulting compounds .

Material Science Applications

1. Synthesis of Functional Materials

The unique fluorinated group allows for enhanced stability and performance in polymeric materials. Research indicates that incorporating such fluorinated compounds can improve the thermal and chemical resistance of polymers used in various applications, including coatings and adhesives .

2. Fluorinated Surfactants

Due to its amphiphilic nature, this compound can be utilized in the synthesis of fluorinated surfactants. These surfactants are valuable in applications requiring low surface tension and high stability under extreme conditions, such as oil recovery processes and specialty cleaning agents .

Case Study 1: Ocular Therapeutics

In a study focusing on dry eye therapeutics, analogs derived from this compound were tested for their ability to activate CFTR channels in rabbit models. Results demonstrated significant increases in tear volume and prolonged effects compared to traditional treatments . This suggests a promising avenue for developing first-in-class therapies for dry eye conditions.

Case Study 2: Cognitive Enhancers

Research into idalopirdine has highlighted the importance of the tetrafluoropropoxy moiety in enhancing cognitive functions. Clinical trials have shown that patients receiving treatment with idalopirdine exhibited improvements in cognitive assessments compared to placebo groups . This underscores the potential of this compound derivatives in neuropharmacology.

Mécanisme D'action

The mechanism of action of 4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride can be compared with other fluorinated aniline derivatives, such as:

4-Bromo-2-(trifluoromethyl)aniline hydrochloride: Similar in structure but contains a bromine atom and a trifluoromethyl group.

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Contains dichloro and tetrafluoroethoxy groups instead of tetrafluoropropoxy. The uniqueness of this compound lies in its specific tetrafluoropropoxy group, which imparts distinct chemical and physical properties

Activité Biologique

4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride is a synthetic compound that has gained attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in pharmaceutical research.

Chemical Structure and Properties

The chemical formula for this compound is C10H10ClF4NO. It features a tetrafluoropropoxy group attached to an aniline moiety. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies indicate that compounds with similar structures can act as enzyme inhibitors or modulators of signaling pathways. For example, the tetrafluoropropoxy group may enhance lipophilicity and membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that related compounds exhibit antimicrobial properties. For instance, studies on fluorinated anilines have shown effectiveness against various bacterial strains. These findings suggest a potential for this compound in developing antimicrobial agents.

- Cytotoxicity : A study assessing the cytotoxic effects of similar fluorinated anilines on cancer cell lines demonstrated that these compounds can induce apoptosis through oxidative stress pathways. This indicates a possible application in cancer therapeutics.

- Enzyme Inhibition : Compounds containing aniline structures have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE). AChE inhibitors are valuable in treating neurodegenerative diseases like Alzheimer's.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-(2,2,3,3-tetrafluoropropoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO.ClH/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7;/h1-4,8H,5,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSVSLXAVULJMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(C(F)F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.